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Compound Name: Fangchinoline
CAS No.: 33889-68-8
Cat. No.: B1672052
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Introduction & Pharmacological Profile

Fangchinoline (FAN) is a bioactive bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra S. Moore. In recent years, FAN has

cardiovascular research due to its pleiotropic effects, which include anti-inflammatory, anti-apoptotic, and antioxidant activities[1].
Unlike single-target drugs, FAN modulates multiple cardiovascular disease pathways concurrently:

« Endotoxemic Cardiac Dysfunction: FAN prevents lipopolysaccharide (LPS)-induced cardiac depression by inhibiting the phosphorylation of ERK1/z
like Caspase-3 and Caspase-9[1].

» Diabetic Cardiomyopathy: In chronic models of streptozotocin (STZ)-induced diabetes, FAN significantly attenuates oxidative stress by scavenging

« lon Channel Modulation: FAN acts as a potent inhibitor of voltage-gated Kv7/M potassium channels (Kv7.1-Kv7.5), a mechanism implicated in prot

Thrombosis Prevention: FAN exhibits superior efficacy in inhibiting platelet-activating factor (PAF)-mediated platelet aggregation by suppressing Tt

Quantitative Dosing & Administration Strategies

Selecting the correct administration route and dosage is critical for achieving target engagement while minimizing toxicity. Table 1 summarizes the va

models.
Disease Model Administration Route Dosage Duration |/ Frequency
Endotoxemia-Induced Cardiac Dysfunction Intraperitoneal (i.p.) 30 — 60 mg/kg 3 days pre-treatment (Daily’
Diabetic Oxidative Stress Oral Gavage (p.o.) 100 - 200 mg/kg 45 days (Daily)
Myocardial Ischemia-Reperfusion (In Vitro) Perfusion / Bath 9.5 uM (IC50) Acute exposure
Platelet Aggregation In Vitro Incubation Dose-dependent Acute exposure

Mechanistic Pathway Visualization

The following diagram illustrates the multi-target mechanism of action of Fangchinoline across different cardiovascular disease etiologies.
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Mechanistic pathways of Fangchinoline in cardiovascular disease models.
Detailed Experimental Protocols

Protocol A: Intraperitoneal (i.p.) Administration for Acute Endotoxemia Models

This protocol is designed for evaluating FAN's protective effects against LPS-induced acute cardiac dysfunction[1].

Rationale & Causality: Intraperitoneal injection is selected for this acute model to ensure rapid systemic bioavailability, partially bypassing first-pass h
establishes steady-state intracellular concentrations of FAN, ensuring that the ERK1/2 and NF-kB pathways are already suppressed at the exact mor

Formulation Preparation: FAN is highly hydrophobic. Improper dissolution will lead to precipitation in the peritoneal cavity, causing erratic absorption &

« Primary Dissolution: Dissolve FAN powder in 10% (v/v) Dimethyl sulfoxide (DMSO) to create a clear master stock[5]. Validation Checkpoint: Inspec
without micro-particulates.

« Co-solvent Addition: Sequentially add 40% PEG300, followed by 5% Tween 80[5]. Vortex thoroughly for 2 minutes after each addition.

* Aqueous Dilution: Slowly add 45% sterile saline dropwise while continuously vortexing to yield the final working concentration (e.g., 6 mg/mL for a
In Vivo Execution:

« Administer the formulated FAN (30 or 60 mg/kg) via i.p. injection once daily for 3 consecutive days.

* On Day 3, exactly 1 hour after the final FAN dose, administer LPS (10 mg/kg, i.p.) to induce endotoxemia[1].

+ Self-Validating System: Perform baseline echocardiography prior to LPS injection, and again at 12 hours post-LPS. A successful model will show d
Shortening (LVFS) in the vehicle group, which should be significantly rescued in the FAN-treated group[1].

Protocol B: Oral Gavage (p.o.) for Chronic Diabetic Cardiomyopathy Models

This protocol outlines the chronic administration of FAN to mitigate oxidative stress in STZ-induced diabetic rats[2].
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Rationale & Causality: For a 45-day chronic study, oral gavage is mandatory. Repeated daily i.p. injections over 6 weeks would induce cumulative st
cardiovascular readouts. Because FAN undergoes first-pass metabolism, higher doses (100-200 mg/kg) are required orally compared to the i.p. rout

Formulation Preparation:
e Suspend FAN uniformly in a 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) aqueous solution.

« Homogenize using a probe sonicator on ice for 3 cycles (10 seconds on, 10 seconds off) to ensure a fine, uniform suspension. Validation Checkpoi
preparation.

In Vivo Execution:
« Induce diabetes via a single injection of STZ. Confirm hyperglycemia (blood glucose > 250 mg/dL) 72 hours post-injection.
+ Administer FAN (100 or 200 mg/kg) via oral gavage daily for 45 consecutive days[2].

» Self-Validating System: Monitor animal body weight and water intake twice weekly. At day 45, harvest serum and cardiac tissue. Validate the mode
MDA). Successful FAN target engagement is confirmed by a >50% reduction in cardiac ROS levels relative to the untreated diabetic control[2].

Protocol C: In Vitro Patch-Clamp for Kv7 Channel Inhibition

To study the electrophysiological mechanisms of FAN in ischemia-reperfusion contexts[3].

Rationale & Causality: A perforated whole-cell patch-clamp technique is utilized rather than a standard whole-cell configuration. Standard whole-cell ¢
messengers (like PIP2) that are essential for maintaining the native gating properties of Kv7/M channels[3].

Execution:

» Culture HEK293 cells expressing recombinant Kv7.2/Kv7.3 channels or isolate native dorsal root ganglion (DRG) neurons[3].

» Prepare the pipette solution containing Amphotericin B (200 pg/mL) to perforate the membrane.

» Perfuse the extracellular bath with FAN at varying concentrations (1 uM to 30 pM).

« Validation Checkpoint: Monitor access resistance. Only begin recording when access resistance drops below 20 MQ and stabilizes, ensuring electr

» Calculate the IC50 (expected ~9.5 + 1.2 uyM for Kv7.2/Kv7.3) by plotting normalized current amplitudes against FAN concentrations[3].
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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